4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine
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Overview
Description
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions.
Introduction of the phenylbutan-2-yl group: This step involves a nucleophilic substitution reaction.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-phenylbutan-2-amine: This compound shares a similar phenylbutan-2-yl group but lacks the complex tetracyclic structure.
N-methyl-4-phenylbutan-2-amine: This compound has a similar core structure but differs in the presence of a methyl group.
Uniqueness
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine is unique due to its complex tetracyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H28N4OS |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C25H28N4OS/c1-15(10-11-17-8-6-5-7-9-17)28-23-22-21(26-14-27-23)20-18-12-25(3,4)30-13-19(18)16(2)29-24(20)31-22/h5-9,14-15H,10-13H2,1-4H3,(H,26,27,28) |
InChI Key |
XZALMDHPLCSHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)NC(C)CCC5=CC=CC=C5)SC3=N1)(C)C |
Origin of Product |
United States |
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